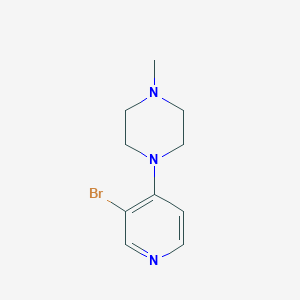
1-(3-Bromopyridin-4-yl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopyridin-4-yl)-4-methylpiperazine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromopyridine moiety attached to a methylpiperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopyridin-4-yl)-4-methylpiperazine typically involves the reaction of 3-bromopyridine with 4-methylpiperazine under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-nitrogen bond between the bromopyridine and the piperazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopyridin-4-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
1-(3-Bromopyridin-4-yl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopyridin-4-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 1-((3-Bromopyridin-4-yl)methyl)-1H-pyrrole-2,5-dione
Comparison: 1-(3-Bromopyridin-4-yl)-4-methylpiperazine is unique due to its specific substitution pattern and the presence of both a bromopyridine and a methylpiperazine moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable scaffold in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C10H14BrN3 |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
1-(3-bromopyridin-4-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-2-3-12-8-9(10)11/h2-3,8H,4-7H2,1H3 |
Clave InChI |
FGCDNFKTHVWZKD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


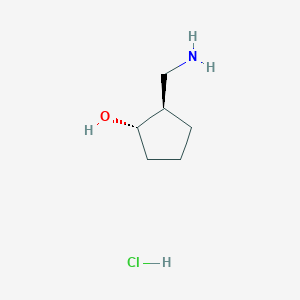
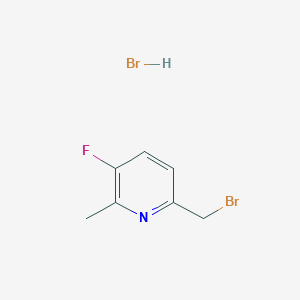

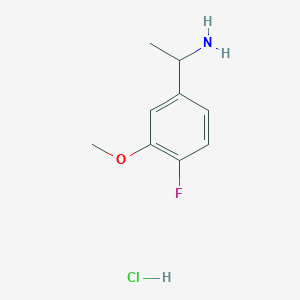
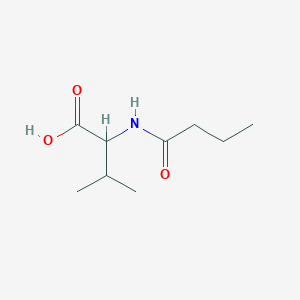
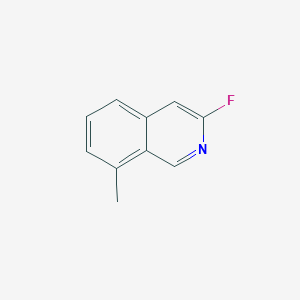
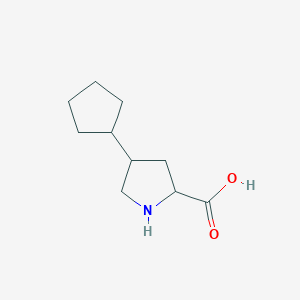

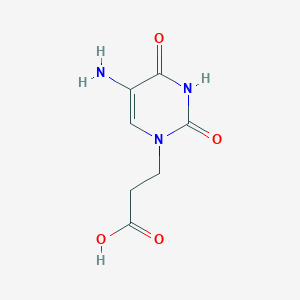
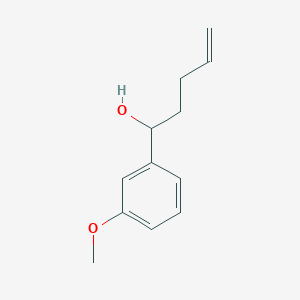

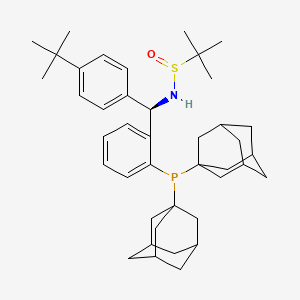
![5-(tert-Butyl)-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13648899.png)

